Navigating the Isomeric Landscape of (Propynyloxy)benzene: A Technical Guide for Researchers
Navigating the Isomeric Landscape of (Propynyloxy)benzene: A Technical Guide for Researchers
An In-depth Exploration of CAS 13045-88-0
For scientists and professionals engaged in drug discovery and chemical synthesis, a precise understanding of a molecule's properties is paramount. This guide delves into the technical specifications of (Prop-1-yn-1-yloxy)benzene, registered under CAS number 13045-88-0. However, a critical clarification regarding its isomer, (Prop-2-yn-1-yloxy)benzene, is essential from the outset, as the latter is more extensively documented and frequently associated with this CAS number in various chemical databases.
This whitepaper will first address the distinct chemistries of these two isomers, followed by a comprehensive review of the available experimental and computed data, with a primary focus on the well-characterized (Prop-2-yn-1-yloxy)benzene. We will also explore the theoretical reactivity of the less-documented (Prop-1-yn-1-yloxy)benzene, providing researchers with a foundational understanding of this reactive functional group.
Isomeric Distinction: A Tale of Two Alkynes
The core structural difference between (Prop-1-yn-1-yloxy)benzene and (Prop-2-yn-1-yloxy)benzene lies in the position of the carbon-carbon triple bond within the propynyl group. This seemingly subtle variation has profound implications for the chemical reactivity and stability of these molecules.
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(Prop-1-yn-1-yloxy)benzene belongs to the class of compounds known as yne-ethers or alkynyl ethers , where the oxygen atom is directly attached to a carbon of the alkyne. This arrangement leads to a highly polarized and reactive triple bond.
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(Prop-2-yn-1-yloxy)benzene , commonly known as phenyl propargyl ether , features the triple bond at the terminal position of the three-carbon chain. The oxygen atom is attached to a saturated carbon, resulting in a more stable and less reactive molecule compared to its yne-ether isomer.
Caption: Isomeric structures of (Prop-1-yn-1-yloxy)benzene and (Prop-2-yn-1-yloxy)benzene.
(Prop-2-yn-1-yloxy)benzene: The Well-Characterized Isomer
Due to its greater stability, (Prop-2-yn-1-yloxy)benzene is the more commonly synthesized and studied isomer. The following sections detail its known properties and synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of (Prop-2-yn-1-yloxy)benzene is presented in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 444.54 K (171.39 °C) (Joback Calculated) | [1] |
| Melting Point | 286.81 K (13.66 °C) (Joback Calculated) | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.699 (Crippen Method) | [1] |
| Water Solubility (log10WS) | -2.22 mol/L (Crippen Method) | [1] |
Synthesis
A convenient and widely used method for the synthesis of (Prop-2-yn-1-yloxy)benzene and its derivatives involves the reaction of a substituted phenol with propargyl bromide.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like acetone.[2]
The general reaction scheme is as follows:
Caption: General synthesis of (Prop-2-yn-1-yloxy)benzene.
Experimental Protocol: Synthesis of (Prop-2-yn-1-yloxy)benzene [2]
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To a solution of phenol (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃) (3.5 eq).
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Stir the mixture at room temperature for 2 hours to facilitate the formation of the phenoxide ion.
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Add propargyl bromide (1.3 eq) to the reaction mixture.
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Continue stirring at room temperature for 16 hours or reflux for 5 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure (Prop-2-yn-1-yloxy)benzene.
The yield of the reaction can be influenced by the electronic nature of substituents on the phenol ring. Electron-withdrawing groups tend to increase the acidity of the phenolic proton, leading to a more stable phenoxide ion and potentially higher yields.[2]
Spectroscopic Data
The structure of (Prop-2-yn-1-yloxy)benzene can be confirmed by standard spectroscopic techniques.
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¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the oxygen, and the terminal alkyne proton.
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¹³C NMR: The carbon nuclear magnetic resonance spectrum will display distinct peaks for the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
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IR Spectroscopy: The infrared spectrum will exhibit a characteristic absorption band for the C≡C triple bond stretch and the ≡C-H stretch of the terminal alkyne.
Safety and Toxicology
While specific toxicological data for (Prop-2-yn-1-yloxy)benzene is limited, related compounds provide some indication of potential hazards. For instance, some substituted (prop-2-yn-1-yloxy)benzene derivatives are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[3][4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.
(Prop-1-yn-1-yloxy)benzene: The Reactive Yne-ether
Direct experimental data for (Prop-1-yn-1-yloxy)benzene is scarce in the scientific literature. This is likely due to its inherent instability as a yne-ether. The chemistry of analogous compounds, such as ynamines (nitrogen-containing yne-derivatives), provides valuable insights into its expected reactivity.[5]
Predicted Reactivity
Yne-ethers, like ynamines, are characterized by a highly electron-rich alkyne moiety due to the electron-donating nature of the adjacent oxygen atom. This electronic configuration makes them susceptible to a variety of chemical transformations.
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Hydrolysis: Yne-ethers are expected to be sensitive to hydrolysis. Protonation of the electron-rich alkyne can lead to the formation of a reactive ketene acetal intermediate, which would readily hydrolyze to an ester. This instability makes their isolation and handling challenging.[5]
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Cycloaddition Reactions: The polarized triple bond of yne-ethers makes them excellent partners in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. These reactions provide powerful methods for the synthesis of complex heterocyclic and carbocyclic systems.
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Electrophilic Additions: The high nucleophilicity of the alkyne carbon beta to the oxygen atom makes yne-ethers reactive towards a wide range of electrophiles.
Caption: Predicted reactivity pathways for (Prop-1-yn-1-yloxy)benzene.
Applications in Drug Development and Research
The propargyl group of (Prop-2-yn-1-yloxy)benzene is a valuable functional handle in medicinal chemistry and materials science. The terminal alkyne can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the facile construction of more complex molecules. This has applications in:
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Bioconjugation: Linking molecules to biomolecules such as proteins and nucleic acids.
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Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.
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Materials Science: Synthesizing polymers and other functional materials.
While less stable, the reactive nature of yne-ethers like (Prop-1-yn-1-yloxy)benzene makes them potentially powerful intermediates in organic synthesis for the construction of novel molecular scaffolds.
Conclusion
References
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